Cas no 82499-01-2 (1H-purine-6-sulfonamide)

1H-purine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 9H-Purine-6-sulfonamide
- 1H-Purine-6-sulfonamide(9CI)
- 7H-purine-6-sulfonamide
- 1H-purine-6-sulfonamide
- PCTGSUQZDBBLHN-UHFFFAOYSA-N
- EN300-1709182
- Z854066800
- AKOS010998185
- 82499-01-2
- NSC-55466
- SCHEMBL7375459
- DTXSID30418679
- Purine-6-sulfonamide
- NSC55466
- CHEMBL23478
- 7H-Purine-6-sulfonamide #
- DB-259608
-
- Inchi: InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10)
- InChI Key: PCTGSUQZDBBLHN-UHFFFAOYSA-N
- SMILES: C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N
Computed Properties
- Exact Mass: 199.01639559g/mol
- Monoisotopic Mass: 199.01639559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 123Ų
1H-purine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1709182-5.0g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 5.0g |
$3065.0 | 2023-07-07 | |
Enamine | EN300-1709182-1g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 1g |
$1057.0 | 2023-09-20 | |
Enamine | EN300-1709182-0.5g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 0.5g |
$824.0 | 2023-09-20 | |
Enamine | EN300-1709182-0.25g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 0.25g |
$524.0 | 2023-09-20 | |
Enamine | EN300-1709182-10.0g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 10.0g |
$4545.0 | 2023-07-07 | |
Enamine | EN300-1709182-5g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 5g |
$3065.0 | 2023-09-20 | |
Enamine | EN300-1709182-0.1g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 0.1g |
$366.0 | 2023-09-20 | |
Enamine | EN300-1709182-1.0g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 1.0g |
$1057.0 | 2023-07-07 | |
Enamine | EN300-1709182-2.5g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 2.5g |
$2071.0 | 2023-09-20 | |
Enamine | EN300-1709182-0.05g |
1H-purine-6-sulfonamide |
82499-01-2 | 90% | 0.05g |
$245.0 | 2023-09-20 |
1H-purine-6-sulfonamide Related Literature
-
Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 1H-purine-6-sulfonamide
1H-Purine-6-Sulfonamide (CAS No. 82499-01-2): A Comprehensive Overview
1H-Purine-6-sulfonamide (CAS No. 82499-01-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This purine derivative, characterized by its unique sulfonamide functional group, has been the subject of extensive research due to its potential therapeutic applications and biological activities.
The chemical structure of 1H-purine-6-sulfonamide consists of a purine ring with a sulfonamide group attached at the 6-position. This structural feature imparts the compound with distinct properties that make it a valuable candidate for various pharmaceutical applications. The purine ring, a fundamental component of nucleic acids, is known for its role in cellular processes such as DNA replication and protein synthesis. The addition of the sulfonamide group introduces additional functionalities that can enhance the compound's pharmacological profile.
Recent studies have highlighted the potential of 1H-purine-6-sulfonamide in several therapeutic areas. One notable application is its use as an antiviral agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, 1H-purine-6-sulfonamide has also shown promise in the treatment of inflammatory diseases. A study published in the Inflammation Research journal demonstrated that this compound possesses significant anti-inflammatory effects, which could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory activity is attributed to its ability to modulate cytokine production and inhibit pro-inflammatory pathways.
The pharmacokinetic properties of 1H-purine-6-sulfonamide have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it suitable for both oral and parenteral administration. Its high bioavailability and low toxicity profile further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 1H-purine-6-sulfonamide in various indications. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to further validate its therapeutic potential.
Beyond its direct therapeutic applications, 1H-purine-6-sulfonamide has also found use as a research tool in biochemical and pharmacological studies. Its unique structure makes it an ideal candidate for probing the mechanisms of action of purine-based compounds and for developing new drugs with improved efficacy and reduced side effects.
In conclusion, 1H-purine-6-sulfonamide (CAS No. 82499-01-2) is a multifaceted compound with a wide range of potential applications in medicine and research. Its unique chemical structure, combined with its diverse biological activities, positions it as a promising candidate for further development and clinical use. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, solidifying its importance in the field of medicinal chemistry.
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